molecular formula C11H9FO2S B11785283 Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B11785283
M. Wt: 224.25 g/mol
InChI Key: USSADACTKMEGTI-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

The synthesis of methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to benzothiophene derivatives in high yields . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Chemical Reactions Analysis

Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, which play a role in cell signaling pathways. The molecular targets and pathways involved can vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

Properties

Molecular Formula

C11H9FO2S

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

USSADACTKMEGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC(=C12)F)C(=O)OC

Origin of Product

United States

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